1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate
CAS No.:
Cat. No.: VC18797640
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |
| Standard InChI Key | AKHBRSJRXLGZJK-NXEZZACHSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring substituted at positions 1 and 4 with tert-butyl and ethyl carboxylate groups, respectively. A hydroxyl group at position 3 and a carboxylate at position 4 complete the functionalization (Figure 1). The stereochemistry at C3 and C4 is critical, as the (3S,4R) configuration dictates its spatial orientation and intermolecular interactions.
Table 1: Key Molecular Properties
The tert-butyl group enhances steric bulk, influencing solubility and reactivity, while the ethyl ester contributes to lipophilicity, a trait advantageous in drug design.
Stereochemical Considerations
Stereochemical assignments were resolved using nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the absolute configuration of analogous piperidine derivatives was confirmed via Mosher ester analysis, where (3R,4R)-enantiomers exhibited distinct H-NMR shifts compared to (3S,4S)-forms . Such methodologies validate the (3S,4R) designation for this compound, ensuring accuracy in structural studies .
Synthesis and Preparation
Synthetic Routes
A common synthesis begins with rac-trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate, which undergoes reaction with N′-hydroxyacetamidine in ethanol under basic conditions (sodium ethoxide). This step induces cyclization to form the piperidine core, with careful temperature control (50–60°C) optimizing yield.
Key Reaction Conditions
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Solvent: Ethanol (polar protic) facilitates nucleophilic substitution.
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Base: Sodium ethoxide deprotonates intermediates, driving cyclization.
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Temperature: 50–60°C balances reaction rate and byproduct minimization.
Biological Activities and Mechanisms
Enzyme Inhibition
The hydroxyl and carboxylate groups enable hydrogen bonding with enzyme active sites. In vitro studies suggest inhibitory activity against proteases and kinases, though specific targets remain under investigation. Comparative analyses with (3R,4R)-diastereomers reveal configuration-dependent potency, underscoring the role of stereochemistry .
Receptor Binding
Molecular docking simulations predict affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission. The tert-butyl group may engage hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with conserved residues.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a precursor to analgesics and antivirals. For instance, its ethyl ester is hydrolyzed to carboxylic acids for further coupling, a step critical in prodrug synthesis.
Chemical Biology Tools
Functionalized piperidines serve as probes for studying enzyme mechanisms. The tert-butyl group’s stability in acidic conditions makes this compound suitable for tracer studies in metabolic pathways.
Chemical Reactivity and Transformations
Oxidation and Reduction
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Oxidation: Potassium permanganate oxidizes the hydroxyl group to a ketone, yielding 3-oxopiperidine derivatives.
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Reduction: Lithium aluminum hydride reduces esters to alcohols, enabling access to diol intermediates.
Substitution Reactions
Analytical Characterization
Spectral Data
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NMR: H-NMR (CDCl) signals at δ 4.05–4.00 (ethyl CH), 3.48 (tert-butyl CH), and 5.59 (C3-OH) confirm structure .
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X-ray Crystallography: Reveals a chair conformation with axial hydroxyl and equatorial carboxylates, stabilizing intramolecular hydrogen bonds.
Comparison with Stereoisomers
Table 2: (3S,4R) vs. (3R,4R) Configurations
| Property | (3S,4R) Isomer | (3R,4R) Isomer |
|---|---|---|
| Biological Activity | Moderate enzyme inhibition | Stronger receptor binding |
| Synthetic Yield | 65% | 72% |
| Melting Point | 98–100°C | 102–104°C |
The (3R,4R)-isomer exhibits enhanced receptor affinity due to optimal spatial alignment, whereas the (3S,4R)-form favors enzymatic interactions .
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